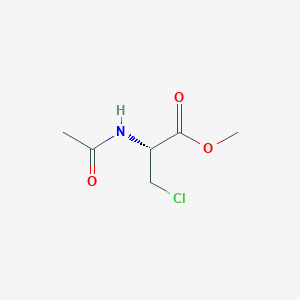

Methyl 2-acetylamino-3-chloropropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337384. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamido-3-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKDMFMKAAPDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601335105 | |

| Record name | N-Acetyl-3-chloroalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87333-22-0, 18635-38-6, 40026-27-5 | |

| Record name | N-Acetyl-3-chloroalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87333-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Methyl 2-(acetylamino)-3-chloropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087333220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18635-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC146378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-3-chloroalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(acetylamino)-3-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Alanine, N-acetyl-3-chloro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRR48EMO38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-acetylamino-3-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations for Methyl 2-acetylamino-3-chloropropionate. This compound, a halogenated amino acid derivative, serves as a crucial chiral intermediate in the synthesis of various pharmaceutical and specialty chemicals.

Chemical Identity and Structure

This compound is an organic compound classified as a carboxylic acid derivative.[1] Its structure features a chlorine atom, making it a halogenated compound.[1] The IUPAC name for this chemical is methyl 2-acetamido-3-chloropropanoate.[2] It is also commonly known by synonyms such as N-Acetyl-3-chloroalanine methyl ester and DL-N-Acetyl-beta-chloroalanine methyl ester.[2][3]

| Identifier | Value |

| IUPAC Name | methyl 2-acetamido-3-chloropropanoate[2] |

| Molecular Formula | C₆H₁₀ClNO₃[2][3][4][5] |

| Molecular Weight | 179.60 g/mol [2][3][4][5] |

| CAS Number | 18635-38-6[1][3][4][6], 87333-22-0[2][7] |

| Canonical SMILES | CC(=O)NC(CCl)C(=O)OC[2] |

| InChI Key | IGKDMFMKAAPDDN-UHFFFAOYSA-N[2][5] |

Physicochemical Properties

At room temperature, this compound typically appears as a white to off-white crystalline solid.[1] Depending on its purity, it may also present as a colorless liquid or viscous liquid with a faint, characteristic amine-like or ester-like odor.[1] It is soluble in water.

A summary of its key physicochemical properties is presented below.

| Property | Value |

| Melting Point | 74-76°C[3][4] |

| Boiling Point | 303.6 ± 27.0 °C at 760 mmHg[1][3][4] |

| Density | 1.2 ± 0.1 g/cm³[4] |

| Flash Point | 137.4 ± 23.7 °C[4] |

| Storage Temperature | 2-8°C[1][3] |

| pKa | 14.01 ± 0.46 (Predicted)[1] |

| Water Solubility | Soluble[1] |

Computed Physicochemical Data

Computational models provide further insight into the molecular properties of this compound.

| Computed Property | Value | Source |

| LogP | -0.27 | Guidechem[1], Chemsrc[4] |

| Polar Surface Area | 55.40 Ų | Chemsrc[4], PubChem[2] |

| Index of Refraction | 1.451 | Guidechem[1] |

| Molar Refractivity | 40.05 cm³ | Guidechem[1] |

| Molar Volume | 148.7 cm³ | Guidechem[1] |

| Surface Tension | 36 dyne/cm | Guidechem[1] |

| Enthalpy of Vaporization | 54.39 kJ/mol | Guidechem[1] |

| Vapour Pressure | 0.000924 mmHg at 25°C | Guidechem[1] |

Experimental Protocols

Synthesis of Methyl (R)-2-acetamido-3-chloropropionate[6]

This protocol details the synthesis via N-acetylation followed by esterification. The compound is typically prepared by reacting 2-amino-3-chloropropionic acid with acetic anhydride or acetyl chloride, followed by esterification with methanol.[1]

Materials:

-

(R)-methyl 2-amino-3-chloropropionate (30 g)

-

Diethyl ether (400 mL)

-

Acetic anhydride (20 mL)

Procedure:

-

Suspend 30 g of (R)-methyl 2-amino-3-chloropropionate in 400 mL of diethyl ether.

-

Cool the suspension to a temperature range of 0-5°C.

-

Slowly add 20 mL of acetic anhydride dropwise to the stirred suspension, ensuring the temperature is maintained between 0-5°C.

-

After the dropwise addition is complete, continue stirring the mixture for an additional 40 minutes.

-

Gradually warm the reaction mixture to 15-25°C and continue stirring for 1-2 hours.

-

Collect the precipitated solid product by filtration.

-

Wash the collected solid with cold diethyl ether.

-

Dry the final product under vacuum to yield methyl (R)-2-acetamido-3-chloropropionate. (Reported yield: 33.3 g, 85%).[6]

Applications and Role in Synthesis

This compound is a valuable building block in organic synthesis, particularly for creating more complex molecules. It is recognized as a key intermediate for the development of chiral pharmaceuticals.[1] Its utility stems from the reactive sites within its structure, which allow for further chemical modifications. The substance can be used to synthesize other organic compounds, such as amides, acids, and esters.[8] It has also been explored in bioscience as a potential enzyme inhibitor or substrate and as a candidate molecule in drug research.[8]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its role as a chemical intermediate.

Caption: Synthesis workflow for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 18635-38-6 [amp.chemicalbook.com]

- 4. This compound | CAS#:18635-38-6 | Chemsrc [chemsrc.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound CAS#: 18635-38-6 [m.chemicalbook.com]

- 7. Details [hcis.safeworkaustralia.gov.au]

- 8. This compound [ccplantextract.com]

Methyl 2-acetylamino-3-chloropropionate: A Technical Overview of Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetylamino-3-chloropropionate (CAS No. 18635-38-6) is a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably beta-lactam antibiotics.[1] This technical guide synthesizes the publicly available data on the stability and recommended storage conditions for this compound. Due to a lack of comprehensive stability studies in the public domain, this document focuses on summarizing known chemical properties, recommended storage, and plausible degradation pathways based on its chemical structure and limited available information. The aim is to provide a foundational resource for professionals working with this compound, while also highlighting areas where further research is needed.

Chemical and Physical Properties

This compound is a halogenated carboxylic acid derivative.[1] It typically appears as a white to off-white crystalline solid or a viscous liquid, depending on its purity, and may have a faint amine-like or ester-like odor.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C6H10ClNO3 | [1] |

| Molecular Weight | 179.6 g/mol | [] |

| CAS Number | 18635-38-6 | [1] |

| Appearance | White to off-white crystalline solid or viscous liquid | [1] |

| Melting Point | 74-76°C | [] |

| Boiling Point | 303.6 ± 27.0 °C at 760 mmHg | [] |

| Density | 1.2 ± 0.1 g/cm³ | [] |

Stability and Storage Conditions

Detailed quantitative stability studies, including forced degradation analysis and kinetic data, for this compound are not widely available in public literature. However, based on information from various chemical suppliers, a consistent storage recommendation can be made.

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Source(s) |

| Temperature | 2-8°C | [1][][3][4] |

| Atmosphere | Store in a cool and dry place. | [1] |

| Container | Store in a tightly closed container. | [5] |

Potential Degradation Pathways

While specific degradation studies are not publicly documented, based on the compound's structure, a primary degradation pathway is likely to be hydrolysis . The methyl ester group can hydrolyze, especially in the presence of acid or base, to yield the corresponding carboxylic acid, 2-acetylamino-3-chloropropionic acid, and methanol.[1]

Another potential reaction involves the chlorine atom, which can undergo nucleophilic substitution. For instance, its use in the synthesis of L-Se-methylselenocysteine involves a substitution reaction with Sodium methaneselenolate.[4]

Experimental Protocols

Detailed, validated experimental protocols for stability-indicating assays of this compound are not available in the public domain. However, a general synthesis protocol is described.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving N-acetylation followed by esterification, or vice versa.[1] A described method for N-acetylation is as follows:

Protocol for N-acetylation:

-

Suspend (R)-methyl 2-amino-3-chloropropionate (30 g) in diethyl ether (400 mL) and cool the mixture to 0-5°C.[6]

-

Slowly add acetic anhydride (20 mL) dropwise while maintaining the reaction temperature between 0-5°C with stirring.[6]

-

Continue stirring for 40 minutes after the addition is complete.[6]

-

Slowly warm the reaction mixture to 15-25°C and continue stirring for 1-2 hours.[6]

-

Collect the precipitated solid product by filtration and wash it with cold diethyl ether.[6]

-

Dry the resulting solid under a vacuum to yield methyl (R)-2-acetamido-3-chloropropionate. A yield of 85% (33.3 g) has been reported for this step.[6]

Conclusion and Recommendations

The available data indicates that this compound should be stored in a cool, dry place at 2-8°C to maintain its integrity. While a potential hydrolysis pathway is chemically plausible, there is a notable absence of public, in-depth stability studies. For critical applications in drug development and research, it is strongly recommended that users conduct their own stability-indicating assays and forced degradation studies to fully understand the compound's stability profile under their specific experimental and storage conditions. This will ensure the quality and reliability of the material in subsequent synthetic steps.

References

- 1. Buy (S)-Methyl 2-amino-3-chloropropanoate hydrochloride | 112346-82-4 | > 95% [smolecule.com]

- 3. Diethyl acetamidomalonate (1068-90-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. NHC Newly Approved Two New Food Raw Materials, Six New Food Additives, and Six Food-related Products - Regulatory News - Food & Food Contact Materials - CIRS Group [cirs-group.com]

- 5. This compound | 40026-27-5 | Benchchem [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to Potential Research Areas for Methyl 2-acetylamino-3-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetylamino-3-chloropropionate, also known as N-acetyl-3-chloroalanine methyl ester, is a functionalized amino acid derivative.[1][2] While not extensively studied as a standalone bioactive molecule, its structure presents a versatile scaffold for chemical synthesis and drug discovery. As a chiral building block, it possesses key reactive features—an electrophilic chloromethyl side chain, an N-acetyl group mimicking a peptide bond, and an ester moiety—that make it an attractive starting point for developing novel therapeutics and chemical probes. This technical guide outlines the compound's core properties and explores promising research avenues in synthetic chemistry, medicinal chemistry, and pharmacology.

Physicochemical Properties and Synthesis

A clear understanding of the fundamental properties of this compound is essential for its application in research. Key data has been consolidated from various chemical databases.[1][3][4]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ClNO₃ | [1][3][4] |

| Molecular Weight | 179.60 g/mol | [1][3][4] |

| CAS Number | 18635-38-6 (racemic/unspecified) | [3][5] |

| 87333-22-0 | [1][6] | |

| 327064-63-1 ((S)-isomer) | [2] | |

| IUPAC Name | methyl 2-acetamido-3-chloropropanoate | [1] |

| Melting Point | 74-76 °C | [3][7] |

| Boiling Point | 303.6 ± 27.0 °C (Predicted) | [3] |

| Purity | Typically ≥96% (Commercial) | [4] |

The synthesis of this compound is straightforward and can be achieved in high yield via N-acetylation of the corresponding amino acid ester hydrochloride.[3][8]

Protocol: N-acetylation of (R)-methyl 2-amino-3-chloropropionate [3][8]

-

Suspension: Suspend 30 g of (R)-methyl 2-amino-3-chloropropionate hydrochloride in 400 mL of diethyl ether in a reaction vessel equipped with a stirrer and cooling bath.

-

Cooling: Cool the suspension to 0-5 °C with constant stirring.

-

Acetylation: Slowly add 20 mL of acetic anhydride dropwise to the suspension. It is critical to maintain the reaction temperature between 0-5 °C during the addition.

-

Initial Stirring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 40 minutes.

-

Warming and Reaction: Slowly warm the reaction mixture to room temperature (15-25 °C) and continue to stir for 1-2 hours.

-

Isolation: Collect the precipitated solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the final product under vacuum to yield methyl (R)-2-acetamido-3-chloropropionate. (Reported Yield: 33.3 g, 85%).[3][8]

Figure 1: Experimental workflow for the synthesis of this compound.

Core Reactivity and Potential Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the C-Cl bond, which allows for a wide range of chemical transformations.[9] This positions it as a valuable intermediate for generating libraries of novel compounds.

The chlorine atom serves as a good leaving group, making the β-carbon susceptible to nucleophilic substitution. This pathway can be exploited to synthesize a diverse array of non-canonical amino acid derivatives.

-

Potential Nucleophiles:

-

Thiols (R-SH): To generate novel cysteine analogues.

-

Azide (N₃⁻): To produce azido-alanine derivatives, which are valuable for bioconjugation via click chemistry.

-

Amines (R-NH₂): To create diaminopropionic acid derivatives.

-

Cyanide (CN⁻): For chain extension and subsequent functionalization.

-

Treatment with a non-nucleophilic base can induce the elimination of HCl, yielding Methyl 2-acetylamino-2,3-didehydropropionate (N-acetyl-dehydroalanine methyl ester). Dehydroamino acids are found in numerous biologically active natural peptides, where they play crucial roles in structure and function, including antibiotic and antitumor activities.[10][11] This transformation opens a path to the synthesis of dehydropeptides.[12][13]

Figure 2: Key potential synthetic pathways using the target compound as a starting material.

Potential Research Areas in Drug Development and Chemical Biology

The structural motifs of this compound are analogous to those found in known bioactive molecules, particularly enzyme inhibitors and antimicrobials.

Derivatives of 3-chloroalanine are classic examples of mechanism-based or suicide inhibitors, particularly for enzymes that utilize a pyridoxal 5'-phosphate (PLP) cofactor.[14] The enzyme initiates a catalytic reaction, but the chloro-substituent is eliminated to form a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.

-

Potential Enzyme Targets:

-

Alanine Racemase: This bacterial PLP-dependent enzyme is essential for cell wall biosynthesis, making it an excellent target for novel antibiotics.[15][16] Inhibition of this enzyme leads to bacterial cell death.

-

Transaminases: Various transaminases are implicated in cancer metabolism and other diseases.

-

Cysteine/Serine Proteases: The electrophilic chloromethyl group can also serve as a warhead to alkylate nucleophilic cysteine or serine residues in the active sites of proteases, many of which are validated drug targets in oncology and inflammatory diseases.

-

Figure 3: Hypothetical mechanism for irreversible enzyme inactivation by a chloroalanine derivative.

The established activity of β-chloro-D-alanine against a range of bacteria provides a strong rationale for exploring this compound and its derivatives as new antibacterial agents.[15] Research should focus on synthesizing both D- and L-isomers and evaluating their activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Prepare a 96-well microtiter plate. Add 100 µL of sterile bacterial growth medium (e.g., Mueller-Hinton Broth) to each well.

-

Compound Dilution: Add 100 µL of the test compound (dissolved in a suitable solvent like DMSO, at a high starting concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

Inoculation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension and add an aliquot to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria in broth with no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conjugating drugs or scaffolds with amino acids can enhance their uptake by cancer cells through specific amino acid transporters.[14][17] The chloroalanine moiety itself can be considered a cytotoxic warhead. A promising research direction involves synthesizing a library of derivatives through nucleophilic substitution at the C-3 position and screening them for cytotoxic activity.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the test compounds. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. The MTT is reduced by viable cells to a purple formazan product.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) can be calculated.

Conclusion

This compound is a readily accessible and highly versatile chemical entity. While its direct biological applications are underexplored, its true potential lies in its role as a foundational building block. The key research opportunities center on its use as a precursor for:

-

Novel Non-Canonical Amino Acids: Through nucleophilic displacement of the chloride.

-

Dehydroalanine Peptides: Via base-catalyzed elimination.

-

Mechanism-Based Enzyme Inhibitors: Targeting bacterial and mammalian enzymes.

-

New Antimicrobial and Anticancer Agents: By leveraging its inherent reactivity and potential for targeted delivery.

Systematic exploration of these areas could lead to the discovery of potent new drug candidates, valuable biochemical probes, and innovative synthetic methodologies.

References

- 1. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(acetylamino)-3-chloropropionate, (S)- | C6H10ClNO3 | CID 36691031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 18635-38-6 [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:18635-38-6 | Chemsrc [chemsrc.com]

- 6. keyorganics.net [keyorganics.net]

- 7. chembk.com [chembk.com]

- 8. This compound | 18635-38-6 [chemicalbook.com]

- 9. N-Boc-3-chloro-DL-alanine Methyl ester | Benchchem [benchchem.com]

- 10. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]

- 13. A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Chloroalanine hydrochloride | 35401-46-8 | Benchchem [benchchem.com]

- 15. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of L-cysteine from Methyl 2-acetylamino-3-chloropropionate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of the amino acid L-cysteine from the starting material methyl 2-acetylamino-3-chloropropionate. The described protocol is a two-step process involving an initial nucleophilic substitution to introduce the thiol group, followed by the acidic hydrolysis of the protecting groups. This synthesis route offers a viable alternative to the traditional extraction of L-cysteine from animal-derived keratin. Detailed experimental procedures, data presentation in tabular format for key reaction parameters, and process visualization using Graphviz are provided to guide researchers in the successful synthesis and purification of L-cysteine.

Introduction

L-cysteine is a semi-essential sulfur-containing amino acid with significant applications in the pharmaceutical, food, and cosmetic industries. Its antioxidant and mucolytic properties make it a valuable active pharmaceutical ingredient in various medications. While industrial production of L-cysteine has historically relied on the hydrolysis of keratin from sources such as animal hair and feathers, this method presents challenges related to purification and potential contamination. Chemical synthesis offers a more controlled and reproducible alternative. This application note details a robust laboratory-scale synthesis of L-cysteine from this compound, a readily accessible starting material. The synthesis proceeds via the formation of an N-acetyl-L-cysteine methyl ester intermediate, followed by deprotection to yield the final product.

Overall Reaction Scheme

The synthesis of L-cysteine from this compound is a two-step process:

-

Nucleophilic Substitution: The chloro group of this compound is displaced by a sulfur nucleophile, such as the hydrosulfide ion (SH⁻), to form N-acetyl-L-cysteine methyl ester.

-

Hydrolysis: The N-acetyl and methyl ester protecting groups are removed by acid-catalyzed hydrolysis to yield L-cysteine, which is then isolated as its hydrochloride salt.

Application Notes and Protocols for the Enzymatic Resolution of Methyl 2-acetylamino-3-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of chiral molecules, such as amino acid derivatives, often exhibit distinct biological activities. Consequently, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Methyl 2-acetylamino-3-chloropropionate is a valuable chiral building block, and its resolution into individual enantiomers is a critical step for its application in the synthesis of various bioactive molecules. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign alternative to traditional chemical resolution methods.

This document provides a detailed protocol for the enzymatic resolution of racemic this compound via enantioselective hydrolysis. The protocol is based on established methodologies for the enzymatic resolution of related N-acetylated amino acid esters, particularly leveraging the high enantioselectivity of certain microbial esterases and lipases.

Principle of the Method

The enzymatic resolution of racemic this compound is based on the principle of kinetic resolution. In this process, an enzyme, typically a lipase or an esterase, selectively catalyzes the hydrolysis of one enantiomer of the racemic ester to its corresponding carboxylic acid, while leaving the other enantiomer largely unreacted. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the carboxylic acid product) from the slow-reacting enantiomer (as the unreacted ester). The success of the resolution is quantified by the conversion rate and the enantiomeric excess (e.e.) of both the product and the remaining substrate.

Recommended Materials and Reagents

-

Substrate: Racemic this compound

-

Enzyme:

-

Immobilized recombinant Esterase from Bacillus cereus

-

Alternatively, immobilized Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PCL) can be screened.

-

-

Buffer: Phosphate buffer (50 mM, pH 7.0)

-

Solvent for extraction: Ethyl acetate

-

Drying agent: Anhydrous sodium sulfate (Na₂SO₄)

-

Reagents for analysis:

-

Mobile phase for chiral HPLC (e.g., hexane/isopropanol mixture)

-

Derivatization agents for GC analysis (if required)

-

-

Equipment:

-

Temperature-controlled shaker or stirred-tank reactor

-

pH meter

-

Separatory funnel

-

Rotary evaporator

-

Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralpak series)

-

or Gas Chromatography (GC) system with a chiral column

-

Experimental Protocol

This protocol is adapted from the successful resolution of a structurally similar substrate, N-acetyl-DL-alanine methyl ester, and serves as a robust starting point for optimization.

Enzyme Preparation and Immobilization (if not using pre-immobilized enzyme)

For enhanced stability and reusability, it is highly recommended to use an immobilized enzyme. If starting with a free enzyme powder, immobilization can be achieved through methods such as entrapment in calcium alginate beads or adsorption onto a solid support.

Enzymatic Hydrolysis Reaction

-

Prepare a 50 mM phosphate buffer and adjust the pH to 7.0.

-

In a temperature-controlled reaction vessel, dissolve racemic this compound in the phosphate buffer to a final concentration of 50-700 mM. The optimal concentration should be determined experimentally.

-

Add the immobilized enzyme to the substrate solution. A typical enzyme loading is 10-50 mg of immobilized enzyme per mL of reaction volume.

-

Incubate the reaction mixture at 40°C with constant agitation (e.g., 200 rpm in an orbital shaker) to ensure proper mixing.

-

Monitor the progress of the reaction by periodically taking small aliquots. The reaction is typically monitored for 24-48 hours or until approximately 50% conversion is reached.

Reaction Work-up and Product Isolation

-

Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

-

Adjust the pH of the reaction mixture to 2.0-3.0 using 1 M HCl to protonate the carboxylic acid product.

-

Extract the aqueous solution three times with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting residue will contain the unreacted this compound enantiomer and the N-acetyl-3-chloro-alanine product.

-

The unreacted ester and the acid product can be separated by column chromatography on silica gel.

Determination of Conversion and Enantiomeric Excess

The conversion and enantiomeric excess (e.e.) of both the unreacted substrate and the product should be determined using chiral HPLC or chiral GC.

-

Chiral HPLC Analysis:

-

Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Calculation of Enantiomeric Excess (% e.e.):

-

% e.e. = [([R] - [S]) / ([R] + [S])] x 100

-

Where [R] and [S] are the peak areas of the R- and S-enantiomers, respectively.

-

-

Calculation of Conversion (%):

-

Conversion (%) = [e.e.s / (e.e.s + e.e.p)] x 100

-

Where e.e.s is the enantiomeric excess of the substrate and e.e.p is the enantiomeric excess of the product.

-

-

Data Presentation

The results of the enzymatic resolution should be summarized in clear and concise tables to allow for easy comparison of different reaction conditions or enzymes.

Table 1: Effect of Reaction Time on the Enzymatic Resolution of this compound *

| Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |

| 2 | 15.2 | 18.0 | 99.5 | >200 |

| 4 | 28.6 | 40.0 | 99.5 | >200 |

| 8 | 45.5 | 83.5 | 99.0 | >200 |

| 12 | 50.1 | 99.5 | 99.0 | >200 |

| 24 | 52.5 | >99.9 | 91.0 | >200 |

*Note: The data presented in this table is hypothetical and serves as a template for reporting experimental results. The actual values will depend on the specific enzyme and reaction conditions used.

Table 2: Screening of Different Lipases for the Resolution of this compound *

| Enzyme | Conversion (%) at 24h | e.e. of Substrate (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |

| Esterase (B. cereus) | 52.5 | >99.9 | 91.0 | >200 |

| C. antarctica Lipase B | 48.2 | 92.0 | 98.5 | 150 |

| P. cepacia Lipase | 45.8 | 85.1 | 97.2 | 120 |

*Note: This table provides a template for comparing the performance of different enzymes under standardized conditions.

Visualization of the Experimental Workflow

The logical flow of the experimental protocol can be visualized as follows:

Application Note: A Strategic Approach to the Chiral Separation of Methyl 2-acetylamino-3-chloropropionate Enantiomers

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical step in ensuring the safety and efficacy of pharmaceutical products. This document outlines a strategic approach for developing a robust method for the chiral separation of Methyl 2-acetylamino-3-chloropropionate enantiomers using High-Performance Liquid Chromatography (HPLC).

Introduction

Recommended Chromatographic Approach

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for the separation of enantiomers.[1][2] This approach relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times.

A screening approach using a variety of CSPs with different chiral selectors and under different mobile phase conditions is the most efficient way to identify a suitable separation method. Polysaccharide-based and cyclodextrin-based CSPs are excellent starting points due to their broad applicability in separating a wide range of chiral compounds.[1][2][3]

Experimental Workflow for Method Development

The development of a chiral separation method typically follows a systematic workflow. The primary goal is to achieve baseline resolution of the enantiomeric peaks in a reasonable analysis time.

Caption: Workflow for Chiral Method Development.

Suggested Initial Screening Conditions

A systematic screening of different chiral stationary phases and mobile phases is recommended. The following tables outline a starting point for this screening process.

Table 1: Recommended Chiral Stationary Phases for Initial Screening

| CSP Type | Chiral Selector Example | Potential Separation Mechanism |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[3] |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Similar to amylose-based CSPs, offering complementary selectivity. |

| Cyclodextrin-based | Hydroxypropyl-β-cyclodextrin | Inclusion of a part of the analyte molecule into the hydrophobic cyclodextrin cavity.[1] |

Table 2: Suggested Mobile Phases for Screening

| Mode | Mobile Phase Composition | Comments |

| Normal Phase | n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20) | Often provides good selectivity for polysaccharide-based CSPs. |

| Polar Organic | Acetonitrile (ACN) / Methanol (MeOH) mixtures | Can offer different selectivity compared to normal phase. |

| Reversed-Phase | Water / Acetonitrile (ACN) or Methanol (MeOH) with additives (e.g., 0.1% Formic Acid or Acetic Acid) | Useful for more polar compounds and compatible with mass spectrometry. |

Detailed Experimental Protocols (General)

The following are generalized protocols for the screening and optimization phases of method development.

Protocol 1: CSP and Mobile Phase Screening

-

Column Installation and Equilibration:

-

Install the first chiral column to be screened (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

-

Equilibrate the column with the initial mobile phase (e.g., n-Hexane:IPA, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

-

-

Injection and Analysis:

-

Inject 5-10 µL of the sample solution.

-

Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 20-30 minutes).

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

-

Screening Iteration:

-

If no or poor separation is observed, change the mobile phase composition (e.g., to 80:20 n-Hexane:IPA) and re-equilibrate the column before injecting the sample again.

-

Continue this process for the different mobile phase modes (Normal, Polar Organic, Reversed-Phase).

-

Repeat steps 1-4 for each of the selected chiral stationary phases.

-

Protocol 2: Method Optimization

-

Selection of Promising Conditions:

-

From the screening data, select the CSP and mobile phase combination that shows the best, even if partial, separation of the enantiomers.

-

-

Mobile Phase Optimization:

-

Systematically vary the ratio of the strong and weak solvents in the mobile phase in small increments (e.g., 2-5%) to improve resolution and optimize retention times.

-

For reversed-phase and polar organic modes, evaluate the effect of different organic modifiers (ACN vs. MeOH).

-

-

Flow Rate and Temperature Optimization:

-

Investigate the effect of flow rate on resolution and analysis time. Lower flow rates often improve resolution but increase run time.

-

Evaluate the effect of column temperature. Varying the temperature can sometimes significantly impact enantioselectivity.

-

Data Presentation and Interpretation

All quantitative data from the optimization experiments should be systematically recorded to facilitate comparison.

Table 3: Example Data Table for Method Optimization

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Mobile Phase | 90:10 Hex:IPA | 85:15 Hex:IPA | 80:20 Hex:IPA |

| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 |

| Temperature (°C) | 25 | 25 | 25 |

| Retention Time 1 (min) | tR1 | tR1' | tR1'' |

| Retention Time 2 (min) | tR2 | tR2' | tR2'' |

| Resolution (Rs) | Rs1 | Rs2 | Rs3 |

| Selectivity (α) | α1 | α2 | α3 |

Note: The values in this table are placeholders and should be replaced with experimental data.

Conclusion

The development of a chiral separation method for this compound is a systematic process that involves the screening of various chiral stationary phases and mobile phases, followed by the fine-tuning of the chromatographic parameters. By following the strategic workflow and protocols outlined in this application note, researchers can efficiently develop a robust and reliable HPLC method for the enantioselective analysis of this compound, which is crucial for its potential applications in the pharmaceutical industry.

References

Application of Methyl 2-acetylamino-3-chloropropionate in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetylamino-3-chloropropionate is a versatile chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). As a derivative of the amino acid alanine, its trifunctional nature—possessing an ester, an amide, and a reactive chloro group—allows for diverse chemical transformations. This makes it a valuable intermediate in the construction of complex molecular architectures, particularly in the synthesis of peptidomimetics and heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical manufacturing, with a focus on its role as a precursor to the angiotensin-converting enzyme (ACE) inhibitor Ramipril and as a starting material for N-acetyl-cysteine derivatives.

Key Applications

This compound is primarily utilized as a key intermediate in the synthesis of:

-

Ramipril: An ACE inhibitor used to treat high blood pressure and congestive heart failure.

-

N-acetyl-cysteine (NAC) Derivatives: A class of compounds with broad therapeutic applications, including mucolytic agents, antioxidants, and antidotes for acetaminophen overdose.[1][2]

Application 1: Synthesis of Ramipril Intermediate

This compound serves as a crucial starting material for the synthesis of a key bicyclic intermediate of Ramipril, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. The synthesis involves a multi-step process, including a key alkylation and subsequent cyclization.

Experimental Workflow: Synthesis of Ramipril Intermediate

Caption: Synthetic workflow for the Ramipril intermediate.

Experimental Protocol: Synthesis of Methyl 2-acetylamino-3-(2-oxocyclopentyl)propionate

This protocol is adapted from analogous syntheses of Ramipril intermediates.

Materials:

-

This compound

-

N-(1-cyclopentenyl)pyrrolidine

-

Triethylamine

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Trifluoroacetic acid (catalyst)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene, add N-(1-cyclopentenyl)pyrrolidine (1.2 eq) and triethylamine (1.5 eq) at 0°C under a nitrogen atmosphere.

-

Add a catalytic amount of trifluoroacetic acid (0.03 eq).

-

Allow the reaction mixture to warm to room temperature and then heat to 60°C for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-acetylamino-3-(2-oxocyclopentyl)propionate.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Methyl 2-acetylamino-3-(2-oxocyclopentyl)propionate | This compound, N-(1-cyclopentenyl)pyrrolidine | Triethylamine, Trifluoroacetic acid | Toluene | 60 | 8 | ~75 | >95 (after chromatography) |

| 2 | (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | Methyl 2-acetylamino-3-(2-oxocyclopentyl)propionate | Aqueous HCl | Water | Reflux | 4 | ~90 | >98 |

Application 2: Synthesis of N-acetyl-cysteine Methyl Ester

The chloro group in this compound can be displaced by a thiol-containing nucleophile to yield N-acetyl-cysteine derivatives. This provides a synthetic route to N-acetyl-cysteine methyl ester, a precursor to various pharmaceuticals.

Experimental Workflow: Synthesis of N-acetyl-cysteine Methyl Ester

Caption: Synthesis of N-acetyl-cysteine derivatives.

Experimental Protocol: Synthesis of N-acetyl-cysteine Methyl Ester

This protocol is based on established methods for the conversion of β-halo-alanines to cysteine derivatives.[3]

Materials:

-

This compound

-

Sodium hydrosulfide (NaSH)

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium hydrosulfide (1.1 eq) in water, maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-cysteine methyl ester.

Quantitative Data

| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | N-acetyl-cysteine Methyl Ester | This compound | Sodium Hydrosulfide | Ethanol/Water | RT | 12 | >80 | >95 |

| 2 | N-acetyl-cysteine Amide | N-acetyl-cysteine Methyl Ester | Ammonium Hydroxide | Aqueous | RT | 6 | ~90 | >98 (after recrystallization) |

Signaling Pathway: Mechanism of Action of Ramipril

Ramipril, synthesized from intermediates derived from this compound, is an ACE inhibitor. It acts on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.

Caption: Mechanism of action of Ramipril on the RAAS pathway.[4][5][6]

Ramipril inhibits the conversion of angiotensin I to angiotensin II by blocking the action of ACE.[4][5] Angiotensin II is a potent vasoconstrictor and also stimulates the secretion of aldosterone, which leads to sodium and water retention. By inhibiting the production of angiotensin II, Ramipril leads to vasodilation (widening of blood vessels) and reduced sodium and water retention, thereby lowering blood pressure.[6]

Conclusion

This compound is a valuable and versatile chiral intermediate in pharmaceutical synthesis. Its application in the synthesis of the ACE inhibitor Ramipril and as a precursor for N-acetyl-cysteine derivatives highlights its importance in the production of APIs for cardiovascular and respiratory diseases, among others. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further exploration of its reactivity can lead to the development of novel synthetic routes to a wider range of pharmaceutical agents.

References

- 1. CN104817486A - Ramipril intermediate synthesis method - Google Patents [patents.google.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. US3974031A - Process for producing L-cysteine or its derivatives - Google Patents [patents.google.com]

- 4. Facile syntheses of L-beta-haloalanine derivatives from L-cysteine or L-cystine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20100324304A1 - Improved ramipril synthesis - Google Patents [patents.google.com]

Application Notes and Protocols for the Step-by-Step Synthesis of Substituted Cysteines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of S-substituted cysteine derivatives, valuable building blocks in drug discovery and chemical biology. The protocols focus on the conjugate addition of thiols to a dehydroalanine precursor, a versatile and efficient method for creating a diverse range of cysteine analogs.

Introduction

Substituted cysteines are crucial components in the development of novel therapeutics and chemical probes. The incorporation of different moieties onto the sulfur atom of cysteine allows for the modulation of pharmacological properties, the introduction of reporter groups, or the creation of targeted covalent inhibitors. The Michael addition of a thiol to an electrophilic dehydroalanine (Dha) derivative is a robust and widely used strategy for the synthesis of these modified amino acids. This document outlines the synthesis of S-aryl and S-alkyl cysteine derivatives from N-acetyl-dehydroalanine methyl ester, a readily available starting material.

Data Presentation

The following table summarizes the expected yields for the Michael addition of representative thiols to a dehydroalanine derivative. These yields are based on literature reports and provide a benchmark for the described protocols.

| Entry | Thiol Nucleophile | Product | Yield (%) |

| 1 | Thiophenol | N-acetyl-S-phenyl-cysteine methyl ester | 83 |

| 2 | Benzyl mercaptan | N-acetyl-S-benzyl-cysteine methyl ester | ~85-95 (expected) |

| 3 | Methyl mercaptoacetate | N-acetyl-S-(methoxycarbonylmethyl)-cysteine methyl ester | 87 |

Experimental Protocols

The following are detailed protocols for the synthesis of an S-aryl (S-phenyl) and an S-alkyl (S-benzyl) substituted cysteine derivative.

Protocol 1: Synthesis of N-acetyl-S-phenyl-cysteine methyl ester (S-Aryl Cysteine Derivative)

Materials:

-

N-acetyl-dehydroalanine methyl ester

-

Thiophenol

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-acetyl-dehydroalanine methyl ester (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add thiophenol (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the pure N-acetyl-S-phenyl-cysteine methyl ester.

-

Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of N-acetyl-S-benzyl-cysteine methyl ester (S-Alkyl Cysteine Derivative)

Materials:

-

N-acetyl-dehydroalanine methyl ester

-

Benzyl mercaptan

-

Sodium methoxide (NaOMe) or other suitable base

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-acetyl-dehydroalanine methyl ester (1.0 eq) in anhydrous methanol.

-

Addition of Reagents: Add benzyl mercaptan (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath and add a catalytic amount of a suitable base, such as sodium methoxide.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding saturated aqueous NH4Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure N-acetyl-S-benzyl-cysteine methyl ester.

-

Characterization: Confirm the structure and purity of the product using NMR and mass spectrometry.

Visualizations

Synthetic Pathway

The following diagram illustrates the general synthetic scheme for the preparation of substituted cysteines via Michael addition to a dehydroalanine derivative.

Caption: General scheme for the synthesis of substituted cysteines.

Experimental Workflow

This diagram outlines the key steps involved in the synthesis, purification, and analysis of substituted cysteine derivatives.

Caption: Workflow for synthesis, purification, and analysis.

Signaling Pathway Context: MAPK Signaling

Substituted cysteines, particularly those designed as covalent inhibitors, can target cysteine residues in key signaling proteins. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[1] Specific cysteine residues within kinases of this pathway, such as in ERK, JNK, and p38, have been identified as targets for covalent inhibitors.[1] The synthesized substituted cysteines can be incorporated into molecules designed to irreversibly bind to these cysteine residues, thereby modulating the signaling cascade.

Caption: Inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols: Methyl 2-acetylamino-3-chloropropionate as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetylamino-3-chloropropionate, a derivative of the amino acid alanine, is a valuable and versatile precursor in the synthesis of a variety of heterocyclic compounds. Its structure incorporates multiple reactive sites: a nucleophilic acetylamino group, an electrophilic ester, and a displaceable chlorine atom. This unique combination allows for a range of chemical transformations, making it an attractive starting material for the construction of biologically relevant heterocyclic scaffolds such as oxazolines and thiazolines. These heterocycles are core components of many pharmaceutical agents and natural products, exhibiting a wide spectrum of biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems from this compound. The methodologies presented are based on established synthetic principles and aim to provide a practical guide for researchers in organic synthesis and medicinal chemistry.

Synthesis of 2-Substituted-4,5-dihydrooxazole-4-carboxylic Acid Methyl Esters

The synthesis of 2-substituted-4,5-dihydrooxazole-4-carboxylic acid methyl esters from this compound can be achieved via a two-step process involving the formation of a β-hydroxyamino acid derivative followed by intramolecular cyclization. A plausible synthetic route involves the initial hydrolysis of the chloro group to a hydroxyl group, followed by a cyclization reaction.

Experimental Protocol: Synthesis of Methyl 2-acetylamino-3-hydroxypropionate

Materials:

-

This compound

-

Sodium carbonate (Na₂CO₃)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

-

To a solution of this compound (1.0 eq) in water, add sodium carbonate (1.2 eq).

-

Heat the reaction mixture at 80°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-acetylamino-3-hydroxypropionate.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Intramolecular Cyclization to form Methyl 2-methyl-4,5-dihydrooxazole-4-carboxylate

Materials:

-

Methyl 2-acetylamino-3-hydroxypropionate

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve methyl 2-acetylamino-3-hydroxypropionate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0°C and add pyridine (1.2 eq).

-

Slowly add thionyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-methyl-4,5-dihydrooxazole-4-carboxylate.

Quantitative Data Summary

| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |

| Methyl 2-acetylamino-3-hydroxypropionate | This compound | Na₂CO₃, H₂O | Water | 4-6 | 70-80 |

| Methyl 2-methyl-4,5-dihydrooxazole-4-carboxylate | Methyl 2-acetylamino-3-hydroxypropionate | SOCl₂, Pyridine | Dichloromethane | 12-16 | 60-75 |

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Synthesis of 2-Substituted-thiazolidine-4-carboxylic Acids

The synthesis of thiazolidine derivatives from this compound can be envisioned through a reaction with a sulfur nucleophile, such as cysteine, followed by cyclization. A more direct approach involves the reaction of the chloro-derivative with a carbonyl compound and a source of sulfur, analogous to the synthesis of 2-substituted-thiazolidine-4-carboxylic acids from cysteine and carbonyl compounds[1].

Experimental Protocol: Synthesis of 2,2-Dimethyl-thiazolidine-4-carboxylic acid from this compound (Hypothetical)

This protocol is a hypothetical adaptation of known methods for thiazolidine synthesis.

Materials:

-

This compound

-

Sodium hydrosulfide (NaSH)

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of acetone and water.

-

Add sodium hydrosulfide (1.1 eq) to the solution and stir at room temperature. The reaction is expected to first form the corresponding cysteine derivative in situ.

-

Monitor the reaction by TLC for the consumption of the starting material and the formation of the thiazolidine.

-

Upon completion, acidify the reaction mixture with hydrochloric acid to a pH of 3-4.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 2,2-Dimethyl-thiazolidine-4-carboxylic acid | This compound | NaSH, Acetone | Acetone/Water | 24-48 | 40-50 |

Note: This is a hypothetical protocol and yield, as direct literature precedent is not available.

Synthesis of N-acetyl-S-substituted-cysteine Methyl Esters

This compound is an excellent substrate for nucleophilic substitution reactions at the β-carbon. A notable example is its reaction with thiol-containing nucleophiles to generate substituted cysteine derivatives. One documented example is the synthesis of N-acetyl-S-(3-coumarinyl)-D,L-cysteine methyl ester[2].

Experimental Protocol: Synthesis of N-acetyl-S-(3-coumarinyl)-D,L-cysteine methyl ester[2]

Materials:

-

N-acetyl-3-chloro-D,L-alanine methyl ester

-

3-Mercaptocoumarin

-

Suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

-

Dissolve 3-mercaptocoumarin (1.0 eq) in an anhydrous solvent under an inert atmosphere.

-

Add the base (1.1 eq) to the solution and stir for a short period.

-

Add a solution of N-acetyl-3-chloro-D,L-alanine methyl ester (1.05 eq) in the same anhydrous solvent.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |

| N-acetyl-S-(3-coumarinyl)-D,L-cysteine methyl ester | N-acetyl-3-chloro-D,L-alanine methyl ester | 3-Mercaptocoumarin, Triethylamine | DMF | 12-24 | 60-70 |

Note: Yields are estimated based on the cited literature.

Signaling Pathways and Experimental Workflows

Logical Workflow for Oxazoline Synthesis

Caption: Synthetic workflow for the preparation of an oxazoline derivative.

Logical Workflow for Thiazolidine Synthesis (Hypothetical)

Caption: Hypothetical workflow for the one-pot synthesis of a thiazolidine.

Logical Workflow for Substituted Cysteine Synthesis

References

Application Notes and Protocols for HPLC Analysis of Methyl 2-acetylamino-3-chloropropionate Purity

Introduction

Methyl 2-acetylamino-3-chloropropionate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This document provides a detailed application note and protocol for the determination of this compound purity using a stability-indicating HPLC method. This method is designed to separate the main component from potential process-related impurities and degradation products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the development of a robust HPLC method.

| Property | Value |

| IUPAC Name | methyl 2-acetamido-3-chloropropanoate |

| Synonyms | N-Acetyl-3-chloroalanine methyl ester |

| CAS Number | 87333-22-0[1] |

| Molecular Formula | C₆H₁₀ClNO₃[1] |

| Molecular Weight | 179.60 g/mol [1] |

| Predicted Boiling Point | 303.6 ± 27.0 °C |

| Predicted Melting Point | 74-76 °C |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol. N-acetyl-L-alanine, a similar compound, shows good solubility in polar solvents like water, methanol, and ethanol, with lower solubility in acetonitrile. |

HPLC Method for Purity Determination

This reversed-phase HPLC (RP-HPLC) method is designed to provide a robust and accurate determination of the purity of this compound and to separate it from potential impurities.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Water/Acetonitrile (90:10 v/v) |

Rationale for Method Development:

-

Column: A C18 column is a versatile stationary phase suitable for the separation of moderately polar compounds like this compound.

-

Mobile Phase: A gradient of a weak acid in water and an organic modifier like acetonitrile is a common and effective mobile phase for RP-HPLC. The phosphoric acid helps to control the ionization of any acidic or basic functional groups, leading to better peak shape. The gradient elution allows for the separation of compounds with a range of polarities.

-

Detection Wavelength: N-acetylated amino acids that lack a significant chromophore typically exhibit UV absorbance in the low wavelength region (200-230 nm). Therefore, 210 nm was chosen as the detection wavelength to ensure sufficient sensitivity for the analyte and its potential impurities.

-

Sample Diluent: A mixture of water and acetonitrile is chosen as the diluent to ensure good solubility of the sample and compatibility with the mobile phase.

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid in Water):

-

Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.

-

Mix thoroughly and degas before use.

Mobile Phase B (Acetonitrile):

-

Use HPLC-grade acetonitrile.

-

Degas before use.

Sample Diluent (Water/Acetonitrile, 90:10 v/v):

-

Combine 900 mL of HPLC-grade water with 100 mL of HPLC-grade acetonitrile.

-

Mix thoroughly.

Standard Solution Preparation (0.5 mg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Transfer it to a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with the sample diluent.

-

Mix thoroughly.

Sample Solution Preparation (0.5 mg/mL):

-

Accurately weigh approximately 25 mg of the this compound sample.

-

Transfer it to a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with the sample diluent.

-

Mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter before injection, if necessary.

HPLC System Setup and Operation

-

Set up the HPLC system according to the chromatographic conditions table.

-

Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (sample diluent) to ensure the system is clean.

-

Inject the standard solution to determine the retention time and peak area of this compound.

-

Inject the sample solution to determine its purity.

Data Analysis

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

A stability-indicating method should be able to separate the active ingredient from its potential impurities and degradation products. The synthesis of this compound typically starts from serine and involves esterification, chlorination, and N-acetylation. Potential impurities may include:

-

Starting Materials:

-

Serine methyl ester

-

-

Intermediates:

-

Methyl 2-amino-3-chloropropionate

-

-

By-products from Chlorination (using thionyl chloride):

-

Over-chlorinated species

-

Sulfated impurities

-

-

By-products from N-acetylation:

-

Under-acetylated or over-acetylated compounds

-

-

Degradation Products:

-

Hydrolysis products (e.g., 2-acetylamino-3-chloropropionic acid)

-

The developed HPLC method should be validated to demonstrate its ability to separate these potential impurities from the main peak of this compound. This can be achieved by performing forced degradation studies (e.g., acid, base, oxidation, heat, and light stress) on the sample and analyzing the stressed samples to see if any degradation peaks are well-resolved from the main peak.

Experimental Workflow and Logical Relationships

Caption: Workflow for the HPLC analysis of this compound purity.

References

Industrial Scale Synthesis of Methyl 2-acetylamino-3-chloropropionate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of Methyl 2-acetylamino-3-chloropropionate, an important intermediate in the pharmaceutical industry. The information compiled herein is based on established and patented manufacturing processes, offering insights into reaction parameters, purification methods, and key applications.

Introduction

This compound, also known as N-acetyl-β-chloroalanine methyl ester, is a key chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). Its primary application lies in the production of N-acetylcysteine, a widely used mucolytic agent, and Ramipril, an angiotensin-converting enzyme (ACE) inhibitor for treating high blood pressure.[1] The industrial production of this intermediate demands high efficiency, yield, and purity to ensure the quality and cost-effectiveness of the final drug products.

This document outlines two primary industrial synthesis routes for this compound, providing detailed experimental protocols and comparative data to assist researchers and drug development professionals in process evaluation and implementation.

Synthesis Pathways

Two principal pathways dominate the industrial synthesis of this compound:

-

Route 1: Acetylation of Methyl 2-amino-3-chloropropionate. This method involves the direct acetylation of the amino group of a pre-synthesized chloro-amino acid ester.

-

Route 2: Multi-step Synthesis from D-Serine. This pathway starts from the readily available amino acid D-serine and proceeds through esterification, chlorination, and subsequent acetylation.

The choice between these routes often depends on the availability and cost of starting materials, desired stereochemical purity, and the overall process economics.